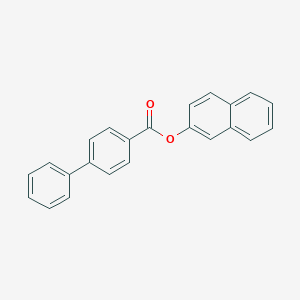

2-Naphthyl 4-biphenylcarboxylate

Description

2-Naphthyl 4-biphenylcarboxylate is an ester derivative of 4-biphenylcarboxylic acid (CAS 92-92-2), featuring a naphthyl group at the 2-position and a biphenyl moiety at the 4-position of the carboxylate backbone. This compound was designed as part of a series of radioprotective agents, inspired by structural analogs like Ex-RAD (a known radioprotectant), but with modifications to circumvent patent restrictions . Its synthesis involves connecting the ortho-position of a styrene side chain to the 2-position of a naphthalene ring, leveraging structure-activity relationship (SAR) principles to optimize biological efficacy.

Properties

Molecular Formula |

C23H16O2 |

|---|---|

Molecular Weight |

324.4g/mol |

IUPAC Name |

naphthalen-2-yl 4-phenylbenzoate |

InChI |

InChI=1S/C23H16O2/c24-23(25-22-15-14-18-8-4-5-9-21(18)16-22)20-12-10-19(11-13-20)17-6-2-1-3-7-17/h1-16H |

InChI Key |

AMEUCMPTTLLHJS-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC4=CC=CC=C4C=C3 |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC4=CC=CC=C4C=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs: 4-Biphenylcarboxylate vs. 2-Biphenylcarboxylate Isomers

The positional isomerism of the biphenyl group significantly impacts physicochemical and photophysical properties. Sodium 4-biphenylcarboxylate exhibits stronger room-temperature phosphorescence (RTP) than its 2-isomer due to reduced steric hindrance, allowing unrestricted hydrogen bonding in the 4-isomer. Molecular modeling shows that the 2-isomer’s ortho phenyl ring obstructs hydrogen bonding, lowering its quantum yield in hydroxylic solvents (e.g., water-ethylene glycol) compared to the 4-isomer .

Table 1: Phosphorescence Intensity of Sodium Biphenylcarboxylates

| Compound | Relative Intensity in Ar (Dry) | Relative Intensity in O₂ (Humid) |

|---|---|---|

| Sodium 4-biphenylcarboxylate | 1.00 | 0.45 |

| Sodium 2-biphenylcarboxylate | 0.25 | 0.10 |

Physicochemical Properties: Solubility and Stability

The 4-biphenyl configuration enhances solubility in polar solvents due to its planar structure and hydrogen-bonding capacity. In contrast, 2-naphthyl 2-biphenylcarboxylate exhibits lower solubility and stability, attributed to steric clashes between the ortho-substituted biphenyl and naphthyl groups. Quantum yield measurements in isopentane vs. hydroxylic solvents further highlight the 4-isomer’s superiority, with a 2.5-fold increase in fluorescence efficiency compared to the 2-isomer .

Key Research Findings

- SAR Insights : Ortho-substitution on the naphthyl group enhances radioprotective activity by improving membrane permeability and metabolic stability .

- Photophysical Advantages : The 4-biphenylcarboxylate moiety’s unrestricted hydrogen bonding enables higher quantum yields (Φ = 0.42 in water-ethylene glycol) compared to the 2-isomer (Φ = 0.18) .

- Safety Profile : While 4-biphenylcarboxylic acid (parent compound) requires stringent handling (e.g., PPE, ventilation) per MSDS guidelines , the ester form’s toxicity data remain under investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.